molecular formula C25H32BrNO4 B13450879 N-Methyl-O-methylcyclopropyl-Naltrexone Bromide

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide

Cat. No.: B13450879
M. Wt: 490.4 g/mol
InChI Key: SZTQHQAYOJRWPM-LDLAEIBZSA-M
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Description

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is a derivative of naltrexone, an opioid antagonist primarily used to manage opioid and alcohol dependence. This compound is known for its ability to block the effects of opioids without crossing the blood-brain barrier, making it useful in treating opioid-induced constipation without affecting pain relief .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-O-methylcyclopropyl-Naltrexone Bromide involves several steps, starting from naltrexone. One common method includes the alkylation of naltrexone with methyl iodide to introduce the N-methyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a peripheral opioid receptor antagonist. It binds to the mu-opioid receptors in the gastrointestinal tract, blocking the constipating effects of opioids without affecting their pain-relieving properties. This selective action is due to its inability to cross the blood-brain barrier, attributed to its quaternary ammonium structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-O-methylcyclopropyl-Naltrexone Bromide is unique due to its selective peripheral action, making it highly effective for treating opioid-induced constipation without affecting central opioid effects. This property distinguishes it from other opioid antagonists like naloxone and naltrexone, which can cross the blood-brain barrier and affect central opioid receptors .

Properties

Molecular Formula

C25H32BrNO4

Molecular Weight

490.4 g/mol

IUPAC Name

(3R,4R,4aS,7aR,12bS)-9-(cyclopropylmethoxy)-3-(cyclopropylmethyl)-4a-hydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide

InChI

InChI=1S/C25H32NO4.BrH/c1-26(13-15-2-3-15)11-10-24-21-17-6-7-19(29-14-16-4-5-16)22(21)30-23(24)18(27)8-9-25(24,28)20(26)12-17;/h6-7,15-16,20,23,28H,2-5,8-14H2,1H3;1H/q+1;/p-1/t20-,23+,24+,25-,26-;/m1./s1

InChI Key

SZTQHQAYOJRWPM-LDLAEIBZSA-M

Isomeric SMILES

C[N@@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-]

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OCC6CC6)O4)O)CC7CC7.[Br-]

Origin of Product

United States

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